1-(Biphenyl-4-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-((1,1’-BIPHENYL)-4-YLOXY)-3-(4-PHENYL-1-PIPERAZINYL)-2-PROPANOL is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a phenyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-((1,1’-BIPHENYL)-4-YLOXY)-3-(4-PHENYL-1-PIPERAZINYL)-2-PROPANOL involves several steps, typically starting with the preparation of the biphenyl and piperazine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-((1,1’-BIPHENYL)-4-YLOXY)-3-(4-PHENYL-1-PIPERAZINYL)-2-PROPANOL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenyl or piperazine rings, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1,1’-BIPHENYL)-4-YLOXY)-3-(4-PHENYL-1-PIPERAZINYL)-2-PROPANOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1,1’-BIPHENYL)-4-YLOXY)-3-(4-PHENYL-1-PIPERAZINYL)-2-PROPANOL involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-((1,1’-BIPHENYL)-4-YLOXY)-3-(4-PHENYL-1-PIPERAZINYL)-2-PROPANOL can be compared with similar compounds such as:
2-(4-BENZYL-1-PIPERAZINYL)-1-(1,1’-BIPHENYL)-4-YLETHANONE: This compound shares structural similarities but differs in its functional groups and overall reactivity.
[1,1’-Biphenyl]-4-yl(4-phenyl-1-piperazinyl)methanone: Another related compound with a different substitution pattern on the biphenyl and piperazine rings.
The uniqueness of 1-((1,1’-BIPHENYL)-4-YLOXY)-3-(4-PHENYL-1-PIPERAZINYL)-2-PROPANOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C25H28N2O2/c28-24(19-26-15-17-27(18-16-26)23-9-5-2-6-10-23)20-29-25-13-11-22(12-14-25)21-7-3-1-4-8-21/h1-14,24,28H,15-20H2 |
InChI Key |
ZABDAXAUNMVYBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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